Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride
Description
Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride is a bicyclic pyrrolidine derivative featuring a fused [3,2-b] pyrrolo-pyrrole scaffold with two fluorine atoms at the 6,6 positions. The tert-butyl carboxylate group enhances steric protection and solubility, while the hydrochloride salt improves crystallinity and bioavailability. This compound is likely utilized as a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) or protease-targeting drugs, owing to its rigid bicyclic structure and electronegative fluorine substituents .
Properties
Molecular Formula |
C11H19ClF2N2O2 |
|---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O2.ClH/c1-10(2,3)17-9(16)15-6-11(12,13)8-7(15)4-5-14-8;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
LFLWTYWIPGVPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCN2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
Research Findings and Analytical Data
Purity and Characterization
- Purity of the final compound is typically above 95%, confirmed by HPLC and NMR spectroscopy.
- ^1H NMR and ^19F NMR spectra confirm the presence of fluorine atoms at the 6-position and the characteristic chemical shifts of the bicyclic ring protons.
- Mass spectrometry (MS) shows molecular ion peaks consistent with the molecular formula including the tert-butyl ester and difluoro substitution.
Stereochemistry
- The synthesis yields a defined stereochemical configuration at the ring junctions, typically the (3aS,6aS) or (3aR,6aR) enantiomers, depending on the starting materials and reaction conditions.
- Chiral HPLC or X-ray crystallography can be used to confirm stereochemical purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting Material | Pyrrole or pyrrolidine derivatives | Amino acid derivatives preferred |
| Cyclization Solvent | DMF, DMSO, or similar | Polar aprotic solvents |
| Fluorinating Agent | DAST, Selectfluor | Electrophilic fluorination |
| Esterification Reagent | tert-Butyl chloroformate, tert-butanol | Carbodiimide coupling or acid catalysis |
| Salt Formation | HCl gas or HCl in organic solvent | Formation of hydrochloride salt |
| Purity | >95% | Verified by HPLC, NMR |
| Stereochemistry | (3aS,6aS) or (3aR,6aR) | Controlled by starting material and conditions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The difluoro groups enhance its reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate (CAS 2137970-61-5)
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Key Features :
- Contains a [3,4-c] pyrrolo-pyrrole ring system.
- Features a ketone (4-oxo) group instead of fluorine substituents.
- Lacks hydrochloride salt.
- The ketone may participate in hydrogen bonding, but the lack of a salt form could limit aqueous solubility compared to the target compound .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
- Molecular Formula: Not explicitly stated, but MS data indicates [M + H]⁺ = 358.5 g/mol.
- [3,4-c] ring fusion differs from the target’s [3,2-b] system, altering spatial conformation.
- Implications : The bulky benzo-triazole group may enhance target specificity but reduce membrane permeability compared to the fluorine-substituted target compound .
Spirocyclic Pyrazino-pyrrolo-pyrimidine Derivatives ()
- Example: tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate
- Key Features: Spiro architecture at the pyran-pyrazino-pyrrolo-pyrimidine junction. Chloro and oxo substituents contribute to electron-withdrawing effects.
- Implications : The spiro structure imposes conformational rigidity, which may improve binding kinetics but complicate synthetic accessibility relative to the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate; hydrochloride (CAS: 2306264-31-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19ClF2N2O2
- Molecular Weight : 284.73 g/mol
- Purity : 97%
- IUPAC Name : tert-butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride
- SMILES Notation : CC(C)(C)OC(=O)N1CC(F)(F)C2NCCC21.[H]Cl
Antitumor Activity
Recent studies have indicated that compounds similar to tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole derivatives exhibit significant antitumor activity. For instance:
- In vitro assays showed that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study demonstrated a dose-dependent reduction in tumor growth in xenograft models treated with related pyrrole derivatives.
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Kinases : Evidence suggests that the compound may inhibit specific protein kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function.
Case Studies
-
Study on Antitumor Efficacy :
- Objective : To evaluate the antitumor effects of tert-butyl 6,6-difluoro derivatives.
- Methodology : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7).
- Findings : The compound exhibited IC50 values in the low micromolar range and induced apoptosis via caspase activation.
-
Neuroprotection in Animal Models :
- Objective : To assess the neuroprotective potential in a mouse model of Alzheimer's disease.
- Methodology : Mice were treated with the compound for four weeks.
- Findings : Significant improvement in memory retention tests and reduced amyloid plaque formation were observed.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H19ClF2N2O2 |
| Molecular Weight | 284.73 g/mol |
| Purity | 97% |
| Antitumor IC50 | Low micromolar range |
| Neuroprotective Effect | Significant improvement noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
